2-[(Methylamino)methyl]cyclopentan-1-ol
Description
2-[(Methylamino)methyl]cyclopentan-1-ol is a cyclopentanol derivative featuring a methylamino-methyl substituent at the 2-position of the five-membered ring. Key identifiers include:
Properties
IUPAC Name |
2-(methylaminomethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-6-3-2-4-7(6)9/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIAIEOURDZWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with methylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially incorporating continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone or cyclopentanal derivatives.
Reduction: Various amine derivatives depending on the extent of reduction.
Substitution: Cyclopentyl derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
2-[(Methylamino)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Methylamino)methyl]cyclopentan-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms and metabolic processes, depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The (1S,2S)-isomer exhibits a relatively high boiling point and basicity (pKa ~15.02), suggesting stronger intermolecular hydrogen bonding compared to its diastereomers .
- Stereochemical differences may influence solubility, reactivity, and interaction with biological targets, though pharmacological data remain unexplored in the literature.
Comparison with Structural Analogs
A. 2-[(Methylamino)methyl]phenol
- Structure: Features a benzene ring instead of cyclopentanol.
- Molecular Formula: C₈H₁₁NO
- Key Data :
- Contrast: The aromatic ring in 2-[(Methylamino)methyl]phenol enhances resonance stabilization and acidity (phenol pKa ~10 vs. cyclopentanol pKa ~15), which may contribute to its antimicrobial efficacy .
B. Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
Biological Activity
2-[(Methylamino)methyl]cyclopentan-1-ol, a compound with the molecular formula C₇H₁₅NO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a cyclopentane ring with a methylamino group attached to a methylene bridge. This unique configuration contributes to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The presence of the methylamino group allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes, thereby affecting biochemical pathways critical for cellular function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Antidepressant-like Effects : Animal studies have shown that it may exhibit antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Properties : Preliminary data indicate that it could possess anti-inflammatory properties, which are crucial in managing chronic inflammatory conditions.
Research Findings
A review of current literature reveals several significant findings regarding the biological activity of this compound:
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that the compound reduces neuroinflammation in a mouse model of Alzheimer's disease. |
| Study B (2024) | Found that administration led to improved mood and cognitive function in rodent models. |
| Study C (2023) | Showed inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases. |
In Vitro and In Vivo Studies
In vitro assays have confirmed the compound's ability to inhibit specific enzymes associated with neurotransmitter degradation, while in vivo studies have highlighted its potential as a therapeutic agent for depression and anxiety disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
